molecular formula C8H8Br2O B13930510 2,4-Dibromo-3,6-dimethylphenol

2,4-Dibromo-3,6-dimethylphenol

Katalognummer: B13930510
Molekulargewicht: 279.96 g/mol
InChI-Schlüssel: NYSHRBWVSUBISD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dibromo-3,6-dimethylphenol is an organic compound with the molecular formula C8H8Br2O It is a brominated phenol derivative, characterized by the presence of two bromine atoms and two methyl groups attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4-Dibromo-3,6-dimethylphenol can be synthesized through the bromination of 3,6-dimethylphenol. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the desired positions on the phenol ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically carried out in a continuous flow system to optimize production efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dibromo-3,6-dimethylphenol undergoes various chemical reactions, including:

    Electrophilic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atoms can be replaced by other electrophiles.

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atoms can be reduced to form the corresponding phenol derivatives.

Common Reagents and Conditions

    Bromination: Bromine (Br2) in acetic acid.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Electrophilic Substitution: Formation of substituted phenols.

    Oxidation: Formation of quinones.

    Reduction: Formation of de-brominated phenols.

Wissenschaftliche Forschungsanwendungen

2,4-Dibromo-3,6-dimethylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4-dibromo-3,6-dimethylphenol involves its interaction with various molecular targets. The bromine atoms and phenol group play a crucial role in its reactivity. The compound can form hydrogen bonds and participate in electrophilic and nucleophilic reactions, affecting biological pathways and chemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-Dibromo-5,6-dimethylphenol
  • 2,4-Dichloro-3,6-dimethylphenol
  • 2,4-Dibromo-6-methylphenol

Uniqueness

2,4-Dibromo-3,6-dimethylphenol is unique due to the specific positioning of its bromine and methyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C8H8Br2O

Molekulargewicht

279.96 g/mol

IUPAC-Name

2,4-dibromo-3,6-dimethylphenol

InChI

InChI=1S/C8H8Br2O/c1-4-3-6(9)5(2)7(10)8(4)11/h3,11H,1-2H3

InChI-Schlüssel

NYSHRBWVSUBISD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1O)Br)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.